molecular formula C21H19FN4O3S B297405 (5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Katalognummer B297405
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: CWPOAFZREJLIBY-DTQAZKPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, commonly known as LFM-A13, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

LFM-A13 inhibits the activity of the enzyme dual-specificity phosphatase 26 (DUSP26), also known as MKP-8. DUSP26 is a negative regulator of the MAPK/ERK signaling pathway, which is involved in cell growth, differentiation, and survival. By inhibiting DUSP26, LFM-A13 enhances the activity of the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis. In addition, LFM-A13 inhibits the production of pro-inflammatory cytokines by inhibiting the activity of DUSP26 in immune cells.
Biochemical and Physiological Effects:
LFM-A13 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis by activating the MAPK/ERK pathway. In immune cells, it inhibits the production of pro-inflammatory cytokines by inhibiting the activity of DUSP26. In animal models of neurodegenerative diseases, it has been shown to have neuroprotective effects by reducing inflammation and oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of LFM-A13 is its specificity for DUSP26, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of LFM-A13 is its low solubility in water, which can make it difficult to use in some experiments. In addition, its effects may be cell type-specific, which can make it challenging to interpret results from different cell types.

Zukünftige Richtungen

There are several potential future directions for research on LFM-A13. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. In addition, further research is needed to understand the role of DUSP26 in different biological processes and to identify other potential targets for LFM-A13.

Synthesemethoden

LFM-A13 can be synthesized by the reaction of 2-fluorobenzaldehyde with 4-morpholinoaniline in the presence of potassium carbonate and acetonitrile. The resulting compound is then reacted with thiosemicarbazide in ethanol to obtain the final product, LFM-A13.

Wissenschaftliche Forschungsanwendungen

LFM-A13 has been extensively studied in preclinical models for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. LFM-A13 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Eigenschaften

Molekularformel

C21H19FN4O3S

Molekulargewicht

426.5 g/mol

IUPAC-Name

(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H19FN4O3S/c22-17-3-1-2-4-18(17)26-20(28)16(19(27)24-21(26)30)13-23-14-5-7-15(8-6-14)25-9-11-29-12-10-25/h1-8,13,23H,9-12H2,(H,24,27,30)/b16-13+

InChI-Schlüssel

CWPOAFZREJLIBY-DTQAZKPQSA-N

Isomerische SMILES

C1COCCN1C2=CC=C(C=C2)N/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

SMILES

C1COCCN1C2=CC=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Kanonische SMILES

C1COCCN1C2=CC=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.